![molecular formula C14H16N2O5S B3012778 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1226448-15-2](/img/structure/B3012778.png)
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds involves the interaction of acetamide derivatives with other reagents to form heterocyclic structures. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, as described in the first paper . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of reagents and conditions to achieve the desired heterocyclic structure.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques and X-ray crystallography. The second paper reports that the synthesized compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, as well as intramolecular interactions . This indicates that the compound "N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" may also exhibit a complex crystal structure with specific intermolecular and intramolecular interactions that could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The compounds discussed in the papers undergo various chemical reactions. For example, the silaheterocyclic compounds are hydrolyzed to form silanols and can react with alcohols to transform into silanes . These reactions indicate the reactivity of the heterocyclic acetamide derivatives and suggest that the compound may also participate in similar reactions, potentially leading to the formation of new compounds or the modification of its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and the heterocyclic system can affect properties such as solubility, stability, and reactivity. The papers do not provide specific physical property data, but the chemical properties such as antibacterial, antifungal, and anticancer activities are highlighted. For instance, the complexes of N-((diphenylamino)methyl)acetamide with various metals show positive results in biological screenings . This suggests that the compound "N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" may also possess interesting biological properties that could be explored further.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Anticancer Studies : Compounds synthesized using similar frameworks have been evaluated for their antimicrobial (against bacteria and fungi) and anticancer activities. For instance, derivatives of acetamide have been synthesized and tested for their biological activities, showing positive results in both antibacterial, antifungal, and anticancer screenings (Muruganandam et al., 2013).
Heterocyclic Compound Synthesis : Research into the silylation of acetamide derivatives and their transformation into heterocycles suggests a method for creating novel compounds with potential for further biological application testing (Lazareva et al., 2017).
Potential Applications in Material Science and Drug Development
Material Science and Photoinitiators : Studies on compounds like thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators explore their applications in creating hybrid networks, suggesting potential use in material science and polymer chemistry (Batibay et al., 2020).
Novel Synthetic Routes and Anticonvulsant Activity : Research focusing on the synthesis of novel derivatives of similar compounds and their evaluation for biological activities, such as anticonvulsant effects, highlights the importance of structural variations in developing new therapeutic agents (Kayal et al., 2022).
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(15-7-10-5-6-22(19,20)9-10)8-16-11-3-1-2-4-12(11)21-14(16)18/h1-4,10H,5-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYAYJVTFNSGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
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